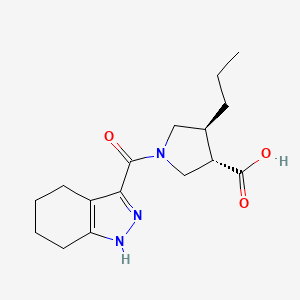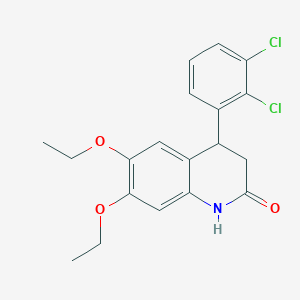
4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
カタログ番号 B5528921
分子量: 380.3 g/mol
InChIキー: ZHZWSEIARWSIRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of quinolinone derivatives, including those similar to 4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, involves various methods. For example, the electrochemical synthesis of related quinolinones has been achieved through the cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide (Batanero & Barba, 2003). Another approach includes the synthesis of amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride by condensation and cyclization (Wu Chun, 2004).
Molecular Structure Analysis
- Detailed molecular structure analysis, such as DFT and TD-DFT/PCM calculations, provides insight into the spectroscopic characterization and electronic interactions of quinolinone derivatives. This analysis helps in understanding the stabilization energies and reactivity descriptors of these molecules (Wazzan et al., 2016).
Chemical Reactions and Properties
- Quinolinones undergo various chemical reactions, including electrosynthesis, cyclocondensation, and oxidative cyclization, demonstrating a range of chemical properties. These reactions are influenced by the substituents and conditions used in the synthesis process (Tsubusaki & Nishino, 2009).
Physical Properties Analysis
- The physical properties of quinolinones, such as crystal structure and phase behavior, are crucial for understanding their stability and potential applications. Crystallographic studies provide insights into the arrangement of molecules and the interactions that stabilize their structures (de Souza et al., 2015).
Chemical Properties Analysis
- Quinolinones exhibit a variety of chemical properties, including their behavior in different reactions and their interactions with various chemical entities. These properties are essential for their potential applications in various fields (Nawrocka, 2009).
特性
IUPAC Name |
4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-3-24-16-8-13-12(11-6-5-7-14(20)19(11)21)9-18(23)22-15(13)10-17(16)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWSEIARWSIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![1-(2-aminoethyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5528843.png)
![4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)
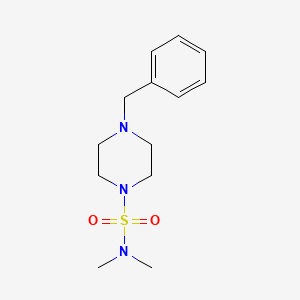
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5528862.png)
![N-(2-cyanophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5528876.png)
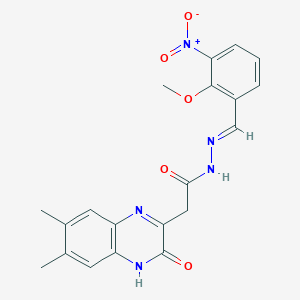
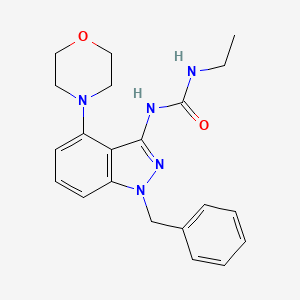
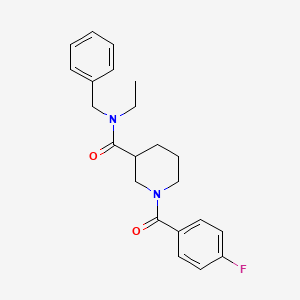
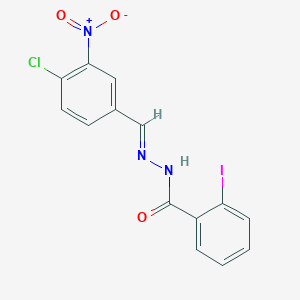
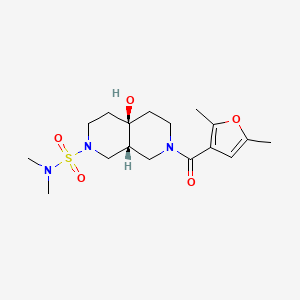

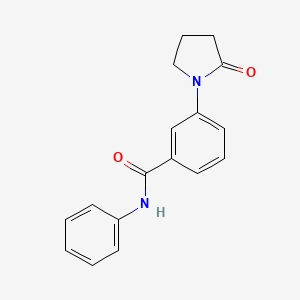
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)
